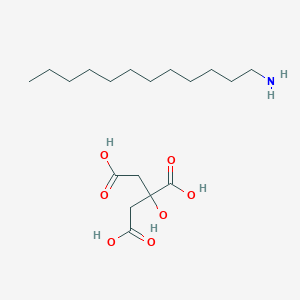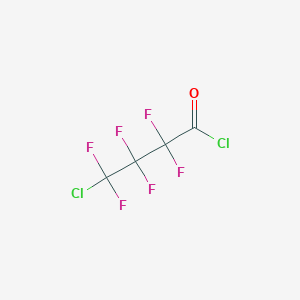
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a butanoyl chloride backbone. This compound is notable for its high reactivity and is used in various chemical synthesis processes, particularly in the production of fluorinated intermediates and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride typically involves the chlorination of hexafluorobutanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Common reagents used in this process include chlorine gas and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields hexafluorobutanoic acid and hydrochloric acid.
Reduction: Forms hexafluorobutanol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and activity.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Applied in the production of specialty chemicals, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride involves its high reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4-Hexafluorobutanoyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-2,2,3,3,4,4-hexafluorobutanoyl chloride: Contains a bromine atom instead of chlorine, leading to variations in reactivity and product formation.
2,2,3,3,4,4-Hexafluorobutyl methacrylate: A related compound used in polymer synthesis.
Uniqueness
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Eigenschaften
CAS-Nummer |
111835-69-9 |
|---|---|
Molekularformel |
C4Cl2F6O |
Molekulargewicht |
248.94 g/mol |
IUPAC-Name |
4-chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride |
InChI |
InChI=1S/C4Cl2F6O/c5-1(13)2(7,8)3(9,10)4(6,11)12 |
InChI-Schlüssel |
RUSCTWJNLAGGAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

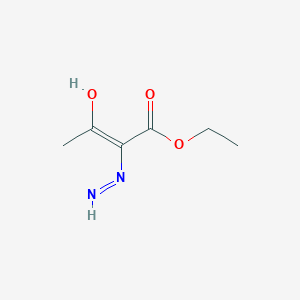
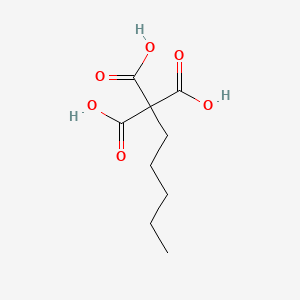
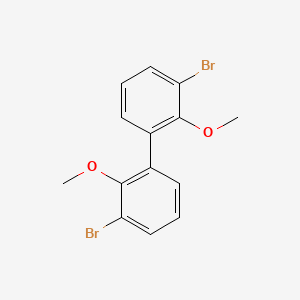
![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
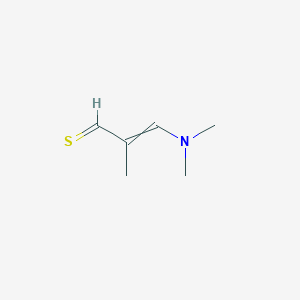
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
